2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide
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Overview
Description
2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of three chlorine atoms, a phenylethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2, 3, and 4 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated intermediate is reacted with 1-phenylethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include sulfonic acids or other oxidized forms.
Reduction: Products include dechlorinated compounds or reduced sulfonamides.
Scientific Research Applications
2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby disrupting normal biochemical pathways. The chlorine atoms and phenylethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group but different substituents.
Sulfadiazine: Another sulfonamide antibiotic with a different aromatic ring structure.
Trichlorobenzenes: Compounds with similar chlorination patterns but lacking the sulfonamide group.
Uniqueness
2,3,4-trichloro-N-(1-phenylethyl)benzene-1-sulfonamide is unique due to its specific combination of chlorine atoms, phenylethyl group, and sulfonamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3,4-trichloro-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-9(10-5-3-2-4-6-10)18-21(19,20)12-8-7-11(15)13(16)14(12)17/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMQJSZMJUXLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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